molecular formula C13H19NO9 B092515 Epinephrine bitartrate CAS No. 16536-89-3

Epinephrine bitartrate

Cat. No. B092515
CAS RN: 16536-89-3
M. Wt: 333.29 g/mol
InChI Key: YLXIPWWIOISBDD-NDAAPVSOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epinephrine bitartrate, also known as adrenaline bitartrate, is a human hormone that is chemically part of the catecholamines . It is involved in stress reactions and therefore increases performance. This is achieved via faster energy release, heartbeat rate, tighter blood vessels, and broncholic enlargement . It is an α,β-adrenergic receptor agonist and has positive chronotropic and inotropic effects on cardiac muscle .


Molecular Structure Analysis

Epinephrine bitartrate has the molecular formula C9H13NO3.C4H6O6 and a molecular weight of 333.29 . Its IUPAC name is (2R,3R)-2,3-dihydroxybutanedioic acid; 4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol .


Physical And Chemical Properties Analysis

Epinephrine bitartrate is a solid at room temperature . It has a solubility of 67 mg/mL in DMSO . It should be stored at a temperature between 2-30°C .

Scientific Research Applications

  • Epinephrine bitartrate has been used in the treatment of glaucoma, demonstrating an ability to lower intraocular pressure (IOP) by reducing the rate of production of aqueous humor and increasing the facility of outflow in glaucomatous eyes (Ballintine & Garner, 1961).

  • A spectrophotometric method using sodium periodate was developed for the determination of epinephrine and norepinephrine and their bitartrate salts, useful for routine analysis of their injections (El-Kommos, Mohamed, & Khedr, 1990).

  • Research on the metabolism of labelled epinephrine in the Leghorn chicken indicated the involvement of monoamine oxidase in the inactivation of epinephrine (Scott, 1962).

  • Epinephrine bitartrate, in combination with bupivacaine, was the subject of a study developing a high-performance liquid chromatography assay for its determination, highlighting its application in pharmaceutical analysis (Wilson, 1990).

  • The early effects of topical administration of epinephrine bitartrate on the dynamics of aqueous humor were studied in vervet monkeys, showing its potential in ocular pharmacology (Bill, 1969).

  • The impact of epinephrine on the corneal endothelium was explored, with findings suggesting potential applications and precautions in intraocular surgery (Hull et al., 1975).

  • A study of the beta-adrenergic receptor-adenylate cyclase complex in rabbit iris-ciliary body after topical epinephrine treatment provided insights into drug-tissue interactions and therapy for glaucoma (Mittag & Tormay, 1981).

  • The facilitatory effects of epinephrine bitartrate on neurogenic responses in dog mesenteric arteries were examined, indicating a role in vascular pharmacology (Borkowski, Kwan, & Daniel, 1989).

Safety And Hazards

Epinephrine bitartrate can be fatal if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective clothing, gloves, and eye/face protection should be worn when handling it .

Future Directions

Epinephrine bitartrate has been used in the treatment of hypersensitivity reactions for a long time . It is also used in auto-injector form (EpiPen) and many new products/biosimilars and dosage routes have been approved over the last several decades . More research is needed to evaluate the differences between intramuscular and subcutaneous injections with the epinephrine delivery site confirmed with ultrasound .

properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3.C4H6O6/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;5-1(3(7)8)2(6)4(9)10/h2-4,9-13H,5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m01/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXIPWWIOISBDD-NDAAPVSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H](C1=CC(=C(C=C1)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3049415
Record name Epinephrine bitartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bronitin

CAS RN

51-42-3
Record name (-)-Epinephrine (+)-bitartrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epinephrine bitartrate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epinephrine bitartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPINEPHRINE BITARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30Q7KI53AK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epinephrine bitartrate
Reactant of Route 2
Epinephrine bitartrate
Reactant of Route 3
Epinephrine bitartrate
Reactant of Route 4
Epinephrine bitartrate
Reactant of Route 5
Epinephrine bitartrate
Reactant of Route 6
Epinephrine bitartrate

Citations

For This Compound
3,580
Citations
SJ Yoon, SL Gianturco, LL Pavlech, KD Storm… - 2021 - archive.hshsl.umaryland.edu
… was to describe how epinephrine bitartrate is used in clinical … consulted to identify how epinephrine bitartrate has been used … on the use of epinephrine bitartrate and thereby assist the …
Number of citations: 0 archive.hshsl.umaryland.edu
FC Cordes, DO Harrington - American Journal of Ophthalmology, 1935 - Elsevier
… In 1924, Thiel2 suggested the use of epinephrine bitartrate … we soon began using epinephrine bitartrate to dilate pupils for … We have found epinephrine bitartrate, instilled twice as drops …
Number of citations: 2 www.sciencedirect.com
IP Lee, H Burton - Drug Development and Industrial Pharmacy, 1981 - Taylor & Francis
… to prolonged exposure to ultraviolet light (253.4 nm), the first two substances were more stable against oxidation than either 1epinephrine hydrochloride or 1-epinephrine bitartrate (6). …
Number of citations: 6 www.tandfonline.com
LT Post - Archives of Ophthalmology, 1934 - jamanetwork.com
… Fifteen minutes after one instillation of 2 per cent epinephrine bitartrate, the pupil measured … An instillation of 1 per cent epinephrine bitartrate was made, after which the patient became …
Number of citations: 12 jamanetwork.com
HM BYRON - AMA Archives of Ophthalmology, 1960 - jamanetwork.com
No report can be found in the contemporary ophthalmic literature of an irritative conjunctival reaction due to the use ofl-epinephrine bitartrate (Epitrate) solution. This report describes …
Number of citations: 17 jamanetwork.com
JJ Sciarra, JM Patel, AL Kapoor - Journal of Pharmaceutical Sciences, 1972 - Elsevier
… the partition coefficient of epinephrine bitartrate in these same … higher than the value for epinephrine bitartrate, malate, and … slightly higher than the epinephrine bitartrate and malate. As …
Number of citations: 12 www.sciencedirect.com
MA Baltzan, R Andres, G Cader… - The Journal of Clinical …, 1965 - Am Soc Clin Investig
… Synthetic l-epinephrine bitartrate powder 2 was made up … epinephrine (synthetic l-epinephrine bitartrate) intra-arterially at … , epinephrine (syntheticl-epinephrine bitartrate) was infused at …
Number of citations: 42 www.jci.org
M Rawas-Qalaji, E Nieves - 2012 - nsuworks.nova.edu
Purpose. Epinephrine was previously formulated into fast-disintegrating sublingual tablets (AAPS PharmSciTech 2006; 7 (2): 41) and the sublingual bioavailability was established in …
Number of citations: 0 nsuworks.nova.edu
I Sami, Y Rostom, HH Monir, YS El-Saharty - Sustainable Chemistry and …, 2023 - Elsevier
… The presented techniques were employed to simultaneously assess Articaine Hydrochloride (ART) and Epinephrine Bitartrate (EPI) in their authentic form and pharmaceutical …
Number of citations: 3 www.sciencedirect.com
CB NASH - Journal of Pharmacology and Experimental …, 1968 - Citeseer
… Epinephrine bitartrate, plus a small amount of glycine as an antioxidant, was dissolved in 0.9% sodium chloride solution in a concentration such that, when infused iv (Harvard syringe …
Number of citations: 9 citeseerx.ist.psu.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.